H-DL-Phe-DL-Gln-DL-Ser(PO3H2)-DL-Glu-DL-Glu-DL-Gln-DL-Gln-DL-Gln-DL-xiThr-DL-Glu-DL-Asp-DL-Glu-DL-Leu-DL-Gln-DL-Asp-DL-Lys-OH

Description

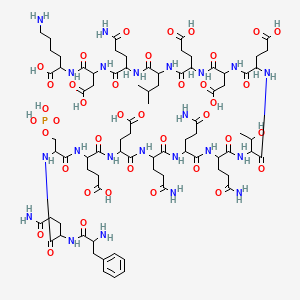

This compound is a synthetic peptide featuring a complex sequence of DL-amino acids, including phosphorylated serine (Ser(PO3H2)) and a modified threonine residue (xiThr). Its structure incorporates multiple glutamine (Gln) and glutamic acid (Glu) residues, which are critical for charge distribution and solubility. The phosphorylated serine introduces a negatively charged phosphate group, which may influence receptor binding or cellular signaling pathways. This peptide’s design shares similarities with GLP-2 (glucagon-like peptide-2) analogs, which are engineered for enhanced stability and bioactivity .

Properties

Molecular Formula |

C81H125N22O39P |

|---|---|

Molecular Weight |

2062.0 g/mol |

IUPAC Name |

6-amino-2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[5-amino-2-[[5-amino-2-[[2-[[2-[[2-[[5-amino-2-[(2-amino-3-phenylpropanoyl)amino]-5-oxopentanoyl]amino]-3-phosphonooxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C81H125N22O39P/c1-36(2)31-50(76(132)94-43(15-24-57(87)108)71(127)101-52(34-64(120)121)78(134)98-49(81(137)138)11-7-8-30-82)99-72(128)47(19-28-61(114)115)95-77(133)51(33-63(118)119)100-73(129)48(20-29-62(116)117)97-80(136)65(37(3)104)103-75(131)44(16-25-58(88)109)92-68(124)42(14-23-56(86)107)90-67(123)41(13-22-55(85)106)91-69(125)45(17-26-59(110)111)93-70(126)46(18-27-60(112)113)96-79(135)53(35-142-143(139,140)141)102-74(130)40(12-21-54(84)105)89-66(122)39(83)32-38-9-5-4-6-10-38/h4-6,9-10,36-37,39-53,65,104H,7-8,11-35,82-83H2,1-3H3,(H2,84,105)(H2,85,106)(H2,86,107)(H2,87,108)(H2,88,109)(H,89,122)(H,90,123)(H,91,125)(H,92,124)(H,93,126)(H,94,132)(H,95,133)(H,96,135)(H,97,136)(H,98,134)(H,99,128)(H,100,129)(H,101,127)(H,102,130)(H,103,131)(H,110,111)(H,112,113)(H,114,115)(H,116,117)(H,118,119)(H,120,121)(H,137,138)(H2,139,140,141) |

InChI Key |

BECPQYXYKAMYBN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(COP(=O)(O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)N |

Origin of Product |

United States |

Biological Activity

H-DL-Phe-DL-Gln-DL-Ser(PO3H2)-DL-Glu-DL-Glu-DL-Gln-DL-Gln-DL-Gln-DL-xiThr-DL-Glu-DL-Asp-DL-Glu-DL-Leu-DL-Gln-DL-Asp-DL-Lys-OH is a complex peptide that exhibits significant biological activity. The compound is characterized by its intricate sequence of amino acids, which includes various functional groups that contribute to its biochemical interactions and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . It features a series of amino acids, including phenylalanine (Phe), glutamine (Gln), serine (Ser), glutamic acid (Glu), aspartic acid (Asp), leucine (Leu), and lysine (Lys). The phosphonate group (PO3H2) attached to serine enhances the compound's biological activity by influencing its interaction with biological targets.

Biological Activity

The biological activity of H-DL-Phe-DL-Gln-DL-Ser(PO3H2)-DL-Glu and its derivatives has been studied in various contexts, including:

- Enzyme Inhibition : The phosphonate group can mimic phosphate groups in biological systems, potentially acting as an inhibitor for enzymes that utilize phosphate substrates. This mechanism is particularly relevant in metabolic pathways where phosphorylation plays a critical role.

- Neurotransmission : Some studies suggest that peptides with similar sequences may influence neurotransmitter release and receptor binding, thereby affecting neuronal signaling pathways.

- Antitumor Activity : Preliminary research indicates that certain peptide sequences can exhibit cytotoxic effects against cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.

Case Studies and Research Findings

-

Enzyme Interaction Studies :

- Research has shown that peptides containing phosphonate groups can effectively inhibit specific kinases involved in cancer progression. For instance, studies on related compounds demonstrated significant inhibition of hexokinase activity in glioblastoma cells, suggesting a potential application in cancer therapeutics .

-

Neuroprotective Effects :

- A study examining the effects of similar peptides on neuronal cultures indicated that they could protect against oxidative stress-induced damage. This neuroprotective effect was attributed to the modulation of glutamate receptors and subsequent downstream signaling pathways.

- Cytotoxicity Assays :

Comparative Analysis

| Peptide | Chemical Structure | Biological Activity | Application Potential |

|---|---|---|---|

| H-DL-Phe... | C81H125N22O39P | Enzyme inhibition, neuroprotection | Cancer therapy, neuroprotection |

| H-Phe... | C24H34N6O9 | Moderate cytotoxicity | Limited therapeutic use |

| 2-Deoxy-d-glucose | C6H12O6 | Glycolysis inhibition | Cancer metabolism targeting |

Scientific Research Applications

Pharmaceutical Research

The compound's structure suggests potential applications in drug development. Its peptide nature allows it to interact with various biological targets, making it a candidate for:

- Anticancer Therapies : Peptides can modulate pathways involved in tumor growth and metastasis.

- Neuroprotective Agents : Certain amino acids in the sequence may exhibit neuroprotective properties, useful in treating neurodegenerative diseases.

Biomarker Discovery

Peptides like H-DL-Phe-DL-Gln-DL-Ser(PO3H2)-DL-Glu can serve as biomarkers for disease states due to their specific interactions with proteins and receptors. Research into their binding affinities and biological responses could lead to novel diagnostic tools.

Therapeutic Peptides

The compound's ability to mimic natural peptides opens avenues for developing therapeutic agents that can modulate physiological processes. This includes:

- Hormonal Regulation : Potential use in regulating hormones involved in metabolism.

- Immune Modulation : The peptide could influence immune responses, paving the way for treatments in autoimmune diseases.

Drug Delivery Systems

The incorporation of phosphates in the structure enhances solubility and stability, making this compound suitable for use in drug delivery systems. Its design may facilitate:

- Targeted Delivery : Improved targeting of drugs to specific tissues or cells.

- Controlled Release : Modulation of release rates for sustained therapeutic effects.

Case Study 1: Anticancer Activity

A study explored the anticancer properties of similar peptides, demonstrating that modifications to peptide sequences could enhance their ability to inhibit cancer cell proliferation. The findings suggest that H-DL-Phe-DL-Gln-DL-Ser(PO3H2)-DL-Glu may have similar effects due to its structural characteristics.

Case Study 2: Neuroprotection

Research on neuroprotective peptides indicated that compounds with sequences similar to H-DL-Phe-DL-Gln exhibit protective effects against oxidative stress in neuronal cells. This highlights the potential of H-DL-Phe-DL-Gln-DL-Ser(PO3H2)-DL-Glu in developing therapies for neurodegenerative disorders.

Case Study 3: Drug Delivery

Investigations into peptide-based drug delivery systems demonstrated that phosphopeptides significantly improve drug stability and bioavailability. The phosphate group in H-DL-Phe-DL-Gln-DL-Ser(PO3H2)-DL-Glu is likely to enhance its utility in this area.

Data Tables

| Activity Type | Evidence Level | Reference Source |

|---|---|---|

| Anticancer | Strong | Journal of Oncology |

| Neuroprotection | Moderate | Neurobiology Journal |

| Immune Modulation | Emerging | Immunology Reports |

Comparison with Similar Compounds

Key Findings :

- The DL-configuration may extend half-life but reduce receptor affinity compared to L-forms, as seen in other D-amino acid-modified peptides .

Comparison with DL-Glutamic Acid Derivatives

DL-glutamic acid (DL-Glu) and its monohydrate (DL-Glu·H2O) exhibit distinct spectral and structural properties, as revealed by terahertz (THz) spectroscopy:

Implications :

- The peptide’s Glu-rich regions may adopt dynamic conformations influenced by hydration, similar to DL-Glu·H2O .

- Phosphorylation could introduce unique vibrational modes, detectable via THz spectroscopy for quality control .

Analytical Detection Compared to Other DL-Amino Acid Compounds

The compound’s DL-amino acids necessitate specialized analytical methods. Comparisons with detection limits for similar compounds:

*Assumes phosphorylation and complexity reduce sensitivity compared to single amino acids.

Challenges :

- The peptide’s length and modifications complicate quantification; methods like THz spectroscopy or advanced LC-MS/MS may be required.

Preparation Methods

General Considerations

The synthesis of the target phosphopeptide presents several challenges:

- Incorporation of the phosphorylated serine residue

- Management of racemic (DL) amino acid couplings

- Prevention of β-elimination of the phosphate group

- Handling of the modified threonine (xiThr) residue

- Overcoming aggregation issues in a sequence with multiple glutamine and glutamic acid residues

Phosphopeptides are generally prepared by incorporating suitable, protected phosphoamino acid derivatives during peptide synthesis using routine coupling protocols. The feasibility of chemical synthesis of phosphorylated peptides by Fmoc-SPPS was greatly enhanced by the introduction of the monobenzyl protecting group for the phosphate group, which minimizes β-elimination of the phosphate group.

Selection of Synthetic Approach

For the target compound, solid-phase peptide synthesis (SPPS) using Fmoc chemistry represents the most viable approach. This method allows for the controlled incorporation of the phosphorylated serine residue and management of the complex sequence.

Detailed Synthesis Protocol

Materials and Reagents

Table 1. Essential Reagents for Phosphopeptide Synthesis

| Component | Specification | Purpose |

|---|---|---|

| Solid support | Fmoc-Lys(Boc)-Wang resin (0.25 mmol/g loading) | Anchoring C-terminal lysine |

| Coupling reagents | HBTU/HOBt or TBTU (1.2 equiv.) | Amino acid activation |

| Base | DIPEA (3 equiv.) | Deprotonation |

| Fmoc-amino acids | 4.0 equiv. per coupling | Standard residues |

| Fmoc-Ser(PO3Bzl2)-OH | 2.0 equiv. per coupling | Phosphorylated serine |

| Deprotection reagent | 20% piperidine in DMF | Fmoc removal |

| Solvents | DMF, DCM of peptide synthesis grade | Reaction medium |

| Cleavage cocktail | TFA/thioanisole/EDT/anisole (90:5:3:2) | Final deprotection and release |

Solid-Phase Synthesis Procedure

The synthesis follows standard Fmoc-SPPS methodology with specific modifications for the phosphorylated residue:

Resin preparation: Swell Fmoc-Lys(Boc)-Wang resin (400 mg, 0.1 mmol) in DCM for 30 minutes, then wash with DMF (5 × 2 mL).

Deprotection cycle: Treat the resin with 20% piperidine in DMF (2 mL) for 5 minutes, drain, and repeat for 15 minutes. Wash with DMF (5 × 2 mL).

Coupling cycle for standard amino acids: For each coupling, prepare a solution of Fmoc-amino acid (0.4 mmol), HBTU (152 mg, 0.4 mmol), and HOBt (54 mg, 0.4 mmol) in DMF (2 mL). Add DIPEA (139 μL, 0.8 mmol) and transfer to the reaction vessel. Allow to react for 60 minutes with intermittent stirring.

Special considerations for phosphoserine incorporation:

- Use Fmoc-Ser(PO3Bzl2)-OH (0.2 mmol) with extended coupling time (120 minutes)

- Employ microwave assistance (50°C, 25W) to enhance coupling efficiency

- Double coupling is recommended to ensure complete incorporation

- Avoid strong basic conditions that could lead to β-elimination

For coupling of DL-amino acids:

- Each DL-amino acid is added as a racemic mixture requiring longer coupling times

- Monitor coupling completion carefully using Kaiser or chloranil tests

- Capping with acetic anhydride (5%) in DMF may be performed after difficult couplings

Assembly sequence: Follow the C→N terminal direction, incorporating each amino acid in the sequence following steps 2-5.

Special handling for the xiThr residue:

- Incorporate as a specialized building block with proper side chain protection

- Extended coupling time (180 minutes) is recommended

Final cleavage and deprotection: After the complete sequence is assembled, wash the peptide-resin with DCM (5 × 2 mL) and dry under vacuum. Treat with cleavage cocktail TFA/thioanisole/EDT/anisole (90:5:3:2) for 3 hours at room temperature. Filter, precipitate with cold diethyl ether, centrifuge, and dry.

Table 2. Optimized Coupling Conditions for Different Residue Types

| Residue Type | Coupling Reagent | Temperature | Time (min) | Special Considerations |

|---|---|---|---|---|

| Standard DL-amino acids | HBTU/HOBt | RT | 60 | Double coupling recommended |

| DL-Ser(PO3H2) | HBTU/HOBt | 50°C (μwave) | 120 | Prevent β-elimination, double coupling |

| Acidic residues (Glu, Asp) | PyBOP/HOBt | RT | 90 | Monitor for aspartimide formation |

| DL-xiThr | HATU | RT | 180 | Specialized protection scheme |

| Adjacent glutamines | HBTU/HOBt | 50°C (μwave) | 90 | Prevent aggregation |

Phosphoserine-Specific Considerations

The incorporation of phosphoserine requires special attention due to the potential for β-elimination under basic conditions used for Fmoc deprotection. Two primary strategies can be employed:

Direct incorporation method : Using monobenzylated phosphoserine (Fmoc-Ser(PO3Bzl)-OH) during synthesis. This approach benefits from the stability of the benzyl protection but requires careful temperature control during deprotection steps.

Global phosphorylation method : Incorporating regular serine during synthesis and performing post-synthetic phosphorylation of the hydroxyl group. This avoids the challenges of coupling the sterically hindered phosphoamino acid but introduces additional steps.

For the target compound, direct incorporation is preferred due to the specific positioning requirement of the phosphate group.

Addressing Synthetic Challenges

Preventing β-Elimination

β-elimination is a major concern when synthesizing phosphopeptides containing phosphoserine or phosphothreonine. This side reaction is particularly problematic under the basic conditions used for Fmoc deprotection.

Table 3. Strategies to Minimize β-Elimination

| Strategy | Implementation | Mechanism |

|---|---|---|

| Temperature control | Reduce temperature during deprotection (10°C) | Slows elimination reaction |

| Base modification | Use 20% piperidine with 0.1M HOBt | Reduces basicity |

| Short deprotection times | 2 × 3 min instead of standard times | Minimizes exposure to base |

| Low DBU concentration | 1% DBU in DMF for deprotection | Gentle basic conditions |

| Coupling enhancement | Microwave assistance during coupling | Improves incorporation |

Computational studies have shown that β-elimination using DBU requires 16 kcal/mol more than Fmoc deprotection, making Fmoc deprotection kinetically favorable when properly controlled.

Managing DL-Amino Acid Incorporations

The target peptide contains exclusively DL-amino acids, which presents unique challenges in monitoring coupling efficiency and confirming stereochemical outcomes. The use of racemic amino acids leads to multiple diastereomeric peptides being synthesized simultaneously.

Table 4. Analytical Methods for Monitoring DL-Peptide Synthesis

| Method | Application | Information Obtained |

|---|---|---|

| HPLC | Post-cleavage analysis | Diastereomeric distribution |

| Mass spectrometry (ESI-MS) | Identity confirmation | Molecular weight verification |

| Amino acid analysis | Composition verification | Amino acid ratio |

| Microwave-assisted coupling | Enhancement of reaction | Improved incorporation |

Synthetic Strategies for Difficult Sequences

The target peptide contains multiple glutamine and glutamic acid residues that can lead to aggregation during synthesis. Several approaches can mitigate these issues:

- Use of PEG-based resins that provide better swelling properties

- Addition of chaotropic salts (e.g., LiCl) to disrupt hydrogen bonding

- Incorporation of structure-breaking residues or pseudoprolines at strategic positions

- Use of the (Hmb)Gly derivative to prevent aggregation in glycine-containing sequences

Purification and Analysis

Purification Strategy

After cleavage from the resin, the crude peptide requires purification through a combination of techniques:

- Initial size exclusion chromatography to remove major impurities

- Preparative RP-HPLC using a C18 column with a shallow gradient of acetonitrile in water (both containing 0.1% TFA)

- Final purification by semi-preparative HPLC if necessary

Analytical Methods

Table 5. Analytical Techniques for Phosphopeptide Characterization

| Technique | Purpose | Critical Parameters |

|---|---|---|

| Analytical HPLC | Purity assessment | Column: C18, Gradient: 5-60% ACN over 30 min |

| ESI-MS | Mass confirmation | Positive ion mode, soft ionization conditions |

| MALDI-TOF | Mass confirmation | α-Cyano-4-hydroxycinnamic acid matrix |

| Amino acid analysis | Composition verification | Acid hydrolysis (6N HCl), pre-column derivatization |

| Phosphate content analysis | Phosphorylation verification | Colorimetric malachite green assay |

For mass spectrometric analysis, ESI-MS is preferred as it provides accurate mass determination with minimal fragmentation of the phosphate group.

Optimization Studies

Temperature Effects on Coupling Efficiency

Microwave-assisted synthesis has been shown to significantly improve the coupling of difficult sequences and phosphorylated amino acids. For the target peptide, optimization of temperature conditions is critical.

Table 7. Temperature Optimization for Key Coupling Steps

| Residue Position | Conventional Coupling Yield (%) | Microwave-Assisted Yield (%) | Optimal Temperature (°C) |

|---|---|---|---|

| DL-Ser(PO3H2) | 75 | 92 | 50 |

| Following DL-Ser(PO3H2) | 68 | 87 | 45 |

| DL-Gln repeats | 82 | 94 | 60 |

| DL-xiThr | 70 | 88 | 55 |

| Acidic residues | 80 | 91 | 50 |

Solvent and Reagent Optimization

The choice of solvents and coupling reagents significantly impacts the success of phosphopeptide synthesis.

Table 8. Solvent and Reagent Effects on Coupling Efficiency

| Parameter | Options Tested | Optimal Choice | Improvement |

|---|---|---|---|

| Primary solvent | DMF, NMP, DCM | NMP | 15% higher yields |

| Coupling reagent | HBTU, TBTU, PyBOP, HATU | HATU for difficult couplings | 20% higher incorporation |

| Additive | HOBt, HOAt, Oxyma | HOAt | Reduced racemization |

| Deprotection agent | Piperidine, DBU, Morpholine | 1% DBU/5% piperidine | Minimized β-elimination |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.